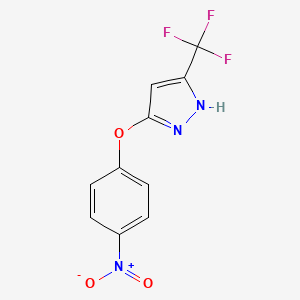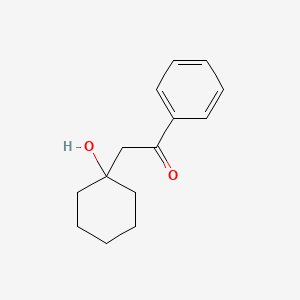
2-(1-Hydroxycyclohexyl)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclohexyl)-1-phenylethanone is an organic compound with the molecular formula C13H16O2This compound is widely used as a photoinitiator in UV-radiation-curable technologies, which are employed in various applications such as printing, packaging, coatings, furniture, flooring, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Hydroxycyclohexyl)-1-phenylethanone can be synthesized through the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by reduction. The reaction typically involves the following steps:
Aldol Condensation: Cyclohexanone reacts with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of 1-phenylethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl methanone: Similar structure but different functional groups.
Cyclohexanone: Lacks the phenyl group.
Benzaldehyde: Lacks the cyclohexyl group
Uniqueness
2-(1-Hydroxycyclohexyl)-1-phenylethanone is unique due to its dual functionality, combining the properties of both cyclohexyl and phenyl groups. This combination enhances its reactivity and makes it highly effective as a photoinitiator in various industrial applications .
Properties
CAS No. |
57213-26-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChI Key |
HRPUANCEDYZMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


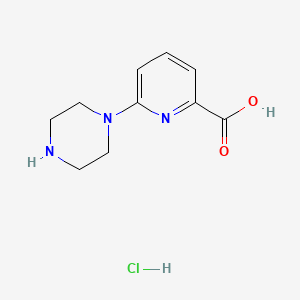


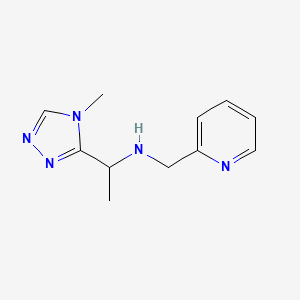
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
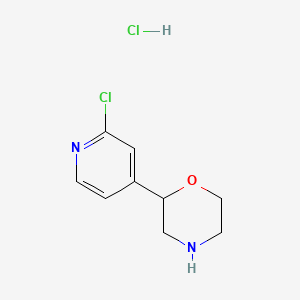
![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
![(E)-7-[(1S,2S,3S,5R)-3-[(4-iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B13899954.png)
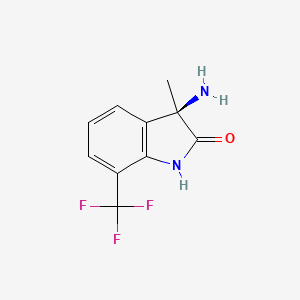
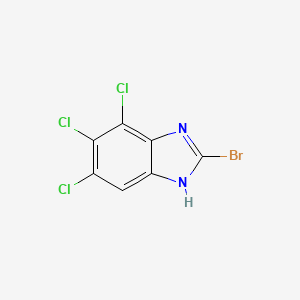
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
